molecular formula C16H9BrClFN2O2 B3740830 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione

4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione

Cat. No. B3740830
M. Wt: 395.61 g/mol
InChI Key: KSEWVAJJCIRFDQ-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione, also known as BPPD, is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. BPPD belongs to the class of pyrazolidinedione derivatives and has been the subject of several studies aimed at understanding its mechanism of action and potential benefits.

Mechanism of Action

The mechanism of action of 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione is not yet fully understood. However, studies have suggested that 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione may exert its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione has also been shown to inhibit the activity of certain enzymes involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione has been shown to exhibit several biochemical and physiological effects. Studies have reported that 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione can induce oxidative stress in cancer cells, leading to cell death. 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione has also been shown to reduce the production of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized, making it readily available for use in research. However, one of the limitations of 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione is its poor solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione. One area of interest is in the development of 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione-based therapies for the treatment of cancer and neurodegenerative disorders. Further studies are also needed to elucidate the mechanism of action of 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione and to optimize its therapeutic potential. Additionally, the development of new synthetic methods for 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione may help to overcome some of the limitations associated with its use in laboratory experiments.

Scientific Research Applications

4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione has been the subject of several scientific studies aimed at investigating its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment, where 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione has been shown to exhibit anti-cancer properties. Studies have also shown that 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione has potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

(4Z)-4-[(4-bromophenyl)methylidene]-1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClFN2O2/c17-10-3-1-9(2-4-10)7-12-15(22)20-21(16(12)23)11-5-6-14(19)13(18)8-11/h1-8H,(H,20,22)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEWVAJJCIRFDQ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[(4-bromophenyl)methylidene]-1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione
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4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione

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